molecular formula C17H24N2O2 B5752029 N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide

N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide

Cat. No.: B5752029
M. Wt: 288.4 g/mol
InChI Key: VOYQVHCEZJXPLT-UHFFFAOYSA-N
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Description

N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide is a compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology, including their use as inhibitors, antidiabetics, anticancer agents, and DNA binding reagents . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a phenyl group and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide can be achieved through various synthetic routes. One common method involves the Pd/LA-catalyzed decarboxylation and annulation of appropriate precursors under mild conditions . This reaction proceeds smoothly with a wide reaction scope and produces CO2 as a byproduct. Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves the use of one-pot synthesis procedures, which are efficient and cost-effective. These methods often rely on the use of readily available starting materials and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a key intermediate in the synthesis of various complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antidiabetic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The azepane ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13(2)16(20)18-15-9-7-14(8-10-15)17(21)19-11-5-3-4-6-12-19/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYQVHCEZJXPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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